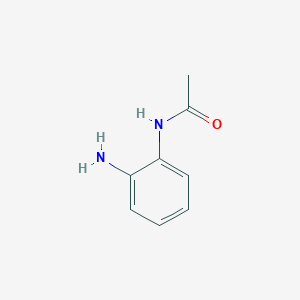

N-(2-Aminophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXAYYWSDIKNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043854 | |

| Record name | 2-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34801-09-7, 555-48-6 | |

| Record name | o-Aminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034801097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34801-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Aminoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-AMINOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB34XRQ95V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminophenyl)acetamide

Abstract: This document provides a comprehensive technical overview of the core properties of N-(2-Aminophenyl)acetamide (also known as 2'-Aminoacetanilide). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide covers fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications as a key synthetic intermediate. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Physicochemical Properties

This compound is an organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1][2] Its core structure consists of an acetamide group attached to a phenyl ring, which also bears an amino group at the ortho position.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3][4] |

| Synonyms | 2'-Aminoacetanilide, o-Aminoacetanilide, N-Acetyl-1,2-phenylenediamine | [1][5] |

| CAS Number | 34801-09-7 | [1][5][6] |

| Molecular Formula | C₈H₁₀N₂O | [5][7] |

| Molecular Weight | 150.18 g/mol | [1][3] |

| Appearance | Solid; White or slightly yellow crystalline powder | [5][7] |

| Melting Point | 133-137 °C (lit.) | [6][7][8][9] |

| Boiling Point | 361.5 ± 25.0 °C at 760 mmHg | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Topological Polar Surface Area | 55.1 Ų | |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| InChI Key | MPXAYYWSDIKNTP-UHFFFAOYSA-N | [3][5][9] |

| SMILES | CC(=O)NC1=CC=CC=C1N | [1][3][9] |

Experimental Protocols

This section details the common experimental procedures for the synthesis and subsequent characterization of this compound.

Synthesis Protocol: Catalytic Hydrogenation

A prevalent method for synthesizing this compound is through the catalytic hydrogenation of 2-nitroacetanilide.[1][9] This reaction involves the reduction of the nitro group to an amino group.

Materials:

-

2-Nitroacetanilide

-

10% Palladium on Carbon (Pd/C) catalyst

-

Solvent (e.g., Methanol, Ethanol)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Dissolve 2-nitroacetanilide in a suitable solvent, such as methanol, in a reaction vessel designed for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount is typically a small percentage of the starting material's weight.

-

Seal the reaction vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (a typical pressure is 40 psi) and stir the mixture vigorously at room temperature.[10]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]

-

Wash the filter cake with additional solvent to ensure all the product is collected.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent, such as absolute ethanol, to obtain a high-purity solid.[10]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Protocols

Following synthesis and purification, the identity and purity of this compound are confirmed using various spectroscopic and physical methods.

1. Melting Point Determination:

-

Protocol: A small amount of the dried, crystalline product is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The range of temperature from the first appearance of liquid to the complete melting of the solid is recorded and compared to the literature value (133-137 °C).[7][8]

2. Infrared (IR) Spectroscopy:

-

Protocol: An IR spectrum is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3] The solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Key characteristic peaks for N-H stretches (from both amine and amide groups), C=O stretch (amide), and aromatic C-H and C=C bonds are analyzed to confirm the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.[3] A small sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ), integration values, and splitting patterns of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the precise molecular structure and confirm the identity of the compound.

4. Mass Spectrometry (MS):

-

Protocol: Mass spectrometry is used to determine the molecular weight of the compound.[4][11] A sample is introduced into the mass spectrometer, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI). The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (approx. 150.18 g/mol ), helping to confirm its identity.[3][4]

Caption: Standard workflow for analytical characterization.

Biological Activity and Applications

This compound is primarily recognized for its role as a versatile synthetic intermediate rather than for its direct biological activity.[1] Acetamide derivatives, in general, have attracted significant interest in medicinal chemistry for a range of biological activities, including potential anti-inflammatory and antioxidant effects.[12][13]

The primary application of this compound is in the synthesis of more complex molecules with established biological and industrial importance.

Key Applications:

-

Benzimidazole Synthesis: It is a key starting material for the preparation of 2-methylbenzimidazole.[1][9] Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications.

-

CFTR Inhibitor Synthesis: The compound is used in the synthesis of potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors.[9]

-

Dye Production: It serves as a precursor in the creation of azobenzothiazole dyes.[1][9]

Caption: Key applications of this compound.

Safety and Handling

This compound is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin.[7] Standard safety precautions should be taken when handling this chemical.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][9]

It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

References

- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminoacetanilide [webbook.nist.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chembk.com [chembk.com]

- 8. 2′-Aminoacetanilide | CAS#:34801-09-7 | Chemsrc [chemsrc.com]

- 9. 2 -Aminoacetanilide 98 34801-09-7 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. Acetamide, N-(4-aminophenyl)- [webbook.nist.gov]

- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-(2-Aminophenyl)acetamide from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)acetamide from o-phenylenediamine. The selective mono-acetylation of o-phenylenediamine is a critical transformation in organic synthesis, as the product serves as a valuable building block for the preparation of various heterocyclic compounds, including pharmaceuticals and dyes. This document outlines the reaction principles, a detailed experimental protocol, and key characterization data.

Introduction

This compound, also known as o-aminoacetanilide, is an important intermediate in organic synthesis. The primary challenge in its preparation from o-phenylenediamine lies in achieving selective mono-acetylation, as the presence of two nucleophilic amino groups can readily lead to the formation of the di-acetylated byproduct, N,N'-(1,2-phenylene)diacetamide.[1] This guide details a method for the selective mono-acetylation of o-phenylenediamine using acetic anhydride, with careful control of reaction conditions to favor the desired product.

Reaction Principle and Signaling Pathway

The synthesis involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct. To achieve mono-selectivity, the reaction is performed at a low temperature and the acetylating agent is added slowly to maintain a low concentration, thus reducing the likelihood of the second amino group reacting.

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | 256-258 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138-140 |

| This compound | C₈H₁₀N₂O | 150.18 | 133-137[2] | 271.72[2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.6 (s, 1H, NH), ~8.5 (d, 1H), ~8.4 (d, 1H), ~8.2 (t, 1H), ~7.9 (t, 1H), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~168.7, ~140.2, ~135.9, ~135.1, ~125.6, ~122.8, ~121.2, ~22.9 |

| FT-IR (KBr) ν (cm⁻¹) | ~3400-3250 (N-H stretch, amine and amide), ~1650 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1600-1450 (C=C stretch, aromatic)[3][4] |

Note: ¹H and ¹³C NMR data are estimated based on the closely related compound N-acetyl-2-nitroaniline and general principles of NMR spectroscopy.[5]

Experimental Protocol

This protocol details the selective mono-acetylation of o-phenylenediamine.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Acetic anhydride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed protocol for the selective synthesis of this compound from o-phenylenediamine. By carefully controlling the stoichiometry and reaction temperature, the formation of the desired mono-acetylated product can be maximized. The provided data and experimental workflow serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

An Important Note on CAS Number Identification: Initial searches for CAS number 34801-09-7 often lead to the compound 2'-Aminoacetanilide. However, the context of in-depth analysis for pharmaceutical development strongly suggests that the compound of interest is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which has the correct CAS number 3919-74-2 . This document will focus on the latter, a key intermediate in the synthesis of the antibiotic flucloxacillin, while also providing a brief overview of 2'-Aminoacetanilide for clarity.

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest to the pharmaceutical industry.[1] Its primary role is as a critical starting material and a known process-related impurity (designated as Flucloxacillin Impurity D) in the manufacturing of flucloxacillin, a beta-lactam antibiotic.[2][3] Consequently, a thorough understanding of its chemical and physical properties, synthesis, and analysis is paramount for researchers, scientists, and professionals involved in drug development and quality control. This guide provides a comprehensive technical overview of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to cream or pale brown powder.[1] A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClFNO₃ | [4] |

| Molecular Weight | 255.63 g/mol | [4] |

| CAS Number | 3919-74-2 | [2] |

| Appearance | White to cream or pale brown powder | [1] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

Synthesis and Reactivity

As a crucial intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be synthesized through various methods, often as a precursor to its acyl chloride for subsequent reactions. One improved synthesis method avoids the use of harsh chlorinating agents like phosphorus oxychloride, which can cause equipment corrosion and generate significant chemical waste.[1]

Experimental Protocol: Improved Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its acyl chloride, a key step in the synthesis of flucloxacillin.

Objective: To synthesize 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride with high yield and purity.[1]

Materials:

-

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol)

-

Bis(trichloromethyl) carbonate (9.80g, 33mmol)

-

Tetramethylurea (0.232g, 2mmol)

-

Toluene

-

Reaction vessel with stirring and reflux capabilities

-

Hydrogen chloride absorption system

-

Vacuum distillation apparatus

Procedure:

-

Add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene (10 times the mass of the carboxylic acid) to the reaction vessel.

-

Stir the mixture evenly at room temperature.

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes, ensuring the hydrogen chloride absorption system is active.

-

Increase the temperature to 110°C and reflux the mixture for 2 hours.

-

After the reaction is complete, recover the toluene via vacuum distillation.

-

Collect the fraction at 168-170°C under a pressure of 0.667 KPa.

-

The collected product is solidified by freezing.

Expected Yield and Purity:

-

Yield: 26.22g (95.7%)

-

Purity (GC): 99.9%

-

Melting Point: 48-52°C

Characterization (¹H-NMR in CDCl₃):

-

δ 2.87 (3H, s)

-

δ 7.08 (1H, t, J=8.8Hz)

-

δ 7.33 (1H, t, J=8.0Hz)

-

δ 7.41-7.47 (1H, m)

Role in Flucloxacillin Synthesis

The primary application of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is in the synthesis of the antibiotic flucloxacillin.[3] The carboxylic acid is first converted to its more reactive acyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.

Caption: Synthesis of Flucloxacillin

Biological Context and Mechanism of Action of Flucloxacillin

While 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid itself is not known to have significant intrinsic biological activity, its role as a precursor to flucloxacillin places it in a critical biological context.[1] Flucloxacillin is a beta-lactam antibiotic that exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Caption: Mechanism of Beta-Lactam Antibiotics

Analytical Methodologies

As a known impurity in flucloxacillin preparations, accurate and sensitive analytical methods are required for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: Analysis by Reverse-Phase HPLC

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.[1]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

Procedure:

-

Mobile Phase Preparation: Prepare a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm

-

Injection Volume: 20 µL

-

Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to ensure the elution of both the impurity and the active pharmaceutical ingredient (API).

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.

Caption: Pharmaceutical Impurity Analysis Workflow

Toxicology and Safety

The safety data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid indicates that it is a hazardous substance.

| Hazard | Description |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Overview of 2'-Aminoacetanilide (CAS 34801-09-7)

For the purpose of clarification, 2'-Aminoacetanilide is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and dyes. Its properties are distinct from those of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Melting Point | 133-137 °C |

| Uses | Intermediate for 2-Methylbenzimidazole, a potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, and Azobenzothiazole dyes. |

References

N-(2-Aminophenyl)acetamide molecular weight and formula

An In-depth Technical Guide to N-(2-Aminophenyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2'-aminoacetanilide, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and a summary of its primary applications. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Properties

This compound is an aromatic amine and an amide. Its structure consists of an acetamide group attached to an aniline ring at the ortho position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| CAS Number | 34801-09-7 | [1] |

| Appearance | White to slightly yellow crystalline solid | [4] |

| Melting Point | 133-137 °C | [4] |

| Boiling Point | 271.72 °C (estimate) | [4] |

| Water Solubility | 107.5 g/L at 22 °C | [4] |

| pKa | 14.73 (Predicted) | [4] |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Key Signals / Peaks | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons, amine protons, amide proton, and methyl protons. | [5] |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and methyl carbon. | [5] |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds. | [6] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [6] |

Experimental Protocols

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. Below are detailed protocols for its synthesis and its use in the preparation of 2-methylbenzimidazole and azo dyes.

Synthesis of this compound

The most common laboratory and industrial method for the synthesis of this compound is the catalytic hydrogenation of 2-nitroacetanilide.[1]

Protocol 2.1.1: Catalytic Hydrogenation of 2-Nitroacetanilide

-

Materials: 2-nitroacetanilide, 10% Palladium on Carbon (Pd/C) catalyst, Ethanol (or other suitable solvent), Hydrogen gas source, Filtration apparatus (e.g., Celite bed).

-

Procedure:

-

In a hydrogenation vessel, dissolve 2-nitroacetanilide in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure and maintain vigorous stirring.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system.

-

Caption: Synthesis workflow for this compound.

Application in Heterocyclic Synthesis: 2-Methylbenzimidazole

This compound can be readily cyclized to form benzimidazole derivatives. A common method involves the reaction with an acid, such as acetic acid.[7]

Protocol 2.2.1: Synthesis of 2-Methylbenzimidazole

-

Materials: this compound (or o-phenylenediamine), Acetic acid, Toluene (optional solvent), Sodium hydroxide solution (for neutralization), Filtration apparatus.

-

Procedure:

-

Combine this compound and acetic acid in a round-bottom flask. Toluene can be used as a solvent.[8]

-

Heat the reaction mixture under reflux for several hours.[8]

-

Monitor the completion of the reaction using TLC.

-

After cooling, slowly neutralize the mixture with a 10% sodium hydroxide solution until it is just alkaline.[7]

-

The crude 2-methylbenzimidazole will precipitate out of the solution.

-

Collect the solid product by suction filtration and wash with cold water.[7]

-

The product can be purified by recrystallization from an appropriate solvent.

-

Caption: Synthesis of 2-Methylbenzimidazole from this compound.

Application in Dye Synthesis: Azo Dyes

The primary amine group on this compound allows it to be used as a diazo component in the synthesis of azo dyes.

Protocol 2.3.1: General Synthesis of an Azo Dye

-

Materials: this compound, Hydrochloric acid, Sodium nitrite, A coupling component (e.g., β-naphthol), Sodium hydroxide, Ice.

-

Procedure:

-

Diazotization:

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous sodium hydroxide solution and cool it in an ice bath.[10]

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

A colored precipitate of the azo dye will form.

-

-

Isolation:

-

Collect the dye by vacuum filtration.

-

Wash the solid with cold water and dry.

-

-

Applications in Research and Development

This compound is a crucial building block in several areas:

-

Pharmaceuticals: It is a precursor for benzimidazoles, a class of compounds with a wide range of biological activities including anthelmintic, antifungal, and antiulcer properties.[11]

-

Dye Industry: Its use as a diazo component allows for the synthesis of a variety of azo dyes for textiles and other applications.[1]

-

Materials Science: Derivatives of this compound are investigated for their potential in creating novel organic materials with specific electronic or optical properties.

Conclusion

This compound is a versatile and important chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a valuable precursor for a range of more complex molecules in the pharmaceutical and dye industries. The protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals working with this compound.

References

- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. banglajol.info [banglajol.info]

Spectroscopic Profile of N-(2-Aminophenyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminophenyl)acetamide (o-Aminoacetanilide), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational reference for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.22 | d | 1H | Ar-H |

| 7.00 | t | 1H | Ar-H |

| 6.81 | d | 1H | Ar-H |

| 6.68 | t | 1H | Ar-H |

| 4.90 | br s | 2H | -NH₂ |

| 2.15 | s | 3H | -COCH₃ |

| 9.45 | s | 1H | -NH- |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O |

| 143.2 | C-NH₂ |

| 126.8 | C-NHCOCH₃ |

| 126.0 | Ar-C |

| 123.4 | Ar-C |

| 116.3 | Ar-C |

| 115.9 | Ar-C |

| 23.2 | -CH₃ |

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3350 | Strong, Sharp | N-H Stretch (primary amine) |

| 3250 | Strong, Broad | N-H Stretch (secondary amide) |

| 3050 | Medium | C-H Stretch (aromatic) |

| 2925 | Weak | C-H Stretch (aliphatic) |

| 1660 | Strong | C=O Stretch (Amide I) |

| 1620, 1590 | Medium | C=C Stretch (aromatic) |

| 1540 | Strong | N-H Bend (Amide II) |

| 750 | Strong | C-H Bend (ortho-disubstituted aromatic) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The compound has a molecular weight of 150.18 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 108 | 85 | [M - COCH₂]⁺ |

| 92 | 30 | [C₆H₆N]⁺ |

| 80 | 45 | [C₆H₆N - NH₂]⁺ |

| 65 | 25 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Researchers should adapt these methodologies based on the specific instrumentation available.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR Spectroscopy: A standard single-pulse experiment is typically used. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse program is used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be optimized for the specific instrument being used.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility and stability of N-(2-Aminophenyl)acetamide

An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2'-aminoacetanilide or o-aminoacetanilide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2][3] As an isomer of aminoacetanilide, it serves as a valuable intermediate in the synthesis of various aromatics and heterocyclic compounds, with applications in the pharmaceutical, dye, and pigment industries.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its effective use in drug development, chemical synthesis, and formulation.

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of this compound. It includes detailed experimental protocols for property determination and outlines potential degradation pathways based on its chemical structure.

Physicochemical Properties

This compound is a solid compound at room temperature.[1][2] Its structure consists of an acetamide group and an amino group in the ortho position on a benzene ring. This arrangement allows for intramolecular hydrogen bonding, which can influence its physical properties compared to its meta and para isomers.

Table 1: General Physicochemical Properties of Aminoacetanilide Isomers

| Property | This compound (ortho) | N-(3-Aminophenyl)acetamide (meta) | N-(4-Aminophenyl)acetamide (para) |

| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol [1][3] | 150.18 g/mol [4] | 150.18 g/mol [5][6] |

| Appearance | Yellow colored solid[7] | Slight green colored solid[7] | White to off-white crystalline solid[6][8] |

| Melting Point | 133-137 °C[1] | 87-89 °C[7] | 164–167 °C[6] |

| CAS Number | 34801-09-7[1][2] | 102-28-3[4] | 122-80-5[5][6] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in public literature, its solubility characteristics can be inferred from its structure and data on related compounds. The presence of both a polar amino group and an acetamide group suggests it will have some solubility in polar solvents.

Table 2: Qualitative and Quantitative Solubility Data of Aminoacetanilides

| Solvent | This compound (ortho) | N-(3-Aminophenyl)acetamide (meta) | N-(4-Aminophenyl)acetamide (para) |

| Water | Slightly soluble (predicted) | 10 to 50 mg/mL at 24 °C[4] | 0.1-1 g/100 mL at 25 °C[6] |

| Alcohols (e.g., Ethanol) | Soluble (predicted) | Soluble (inferred) | Soluble[9] |

| Ether | Soluble (predicted) | Soluble (inferred) | Soluble[9] |

The primary amino group is expected to increase its aqueous solubility compared to its non-aminated analog, acetanilide.[10] However, its overall solubility in water is likely to be limited. Solubility is expected to be pH-dependent due to the basic nature of the aromatic amino group.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[10]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).[10]

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A UV absorption maximum for the para isomer has been noted at 246 nm, which can be a starting point for method development.[11]

-

Calculation: Calculate the solubility based on the measured concentration, correcting for any dilutions made during the process.[10]

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[12][13][14] These studies help identify likely degradation products and establish degradation pathways.[13]

The this compound structure contains two primary sites susceptible to degradation: the amide linkage and the primary aromatic amine.

Table 3: Predicted Stability and Potential Degradation Pathways

| Stress Condition | Susceptibility | Primary Degradation Site(s) | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible, especially with heat | Amide bond | o-Phenylenediamine and acetic acid |

| Basic Hydrolysis | Susceptible, especially with heat | Amide bond | o-Phenylenediamine and acetate[10] |

| Oxidation | Susceptible | Primary aromatic amine | Imines, quinone-imines, and colored polymerization products[10] |

| Photolysis | Potentially susceptible | Aromatic system, amino group | Complex radical-mediated products[10] |

| Thermal | Generally stable at moderate temperatures | Amine group at high temperatures | Fragmentation products[10] |

Experimental Protocols: Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active ingredient to ensure that the analytical methods are capable of detecting the degradants without overwhelming the parent peak.[15]

4.1.1 Hydrolytic Degradation

-

Protocol: Dissolve this compound in solutions of 0.1 M HCl (acidic) and 0.1 M NaOH (basic). Reflux the solutions for a specified period (e.g., 8 hours).[16] If no degradation occurs, stronger conditions (e.g., 1 M acid/base) or longer durations may be used.[16] Neutralize the samples before analysis. Analyze against a control solution in purified water.

4.1.2 Oxidative Degradation

-

Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10] Store the solution at room temperature for a set period (e.g., 24 hours).[16] Protect from light to prevent confounding photodegradation.

4.1.3 Photolytic Degradation

-

Protocol: Expose a solution of the compound, as well as the solid material, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be protected from light (dark control) to assess the contribution of thermal degradation.[10]

4.1.4 Thermal Degradation

-

Protocol: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. Analyze the sample and compare it to a sample stored at the recommended storage condition.

Logical Degradation Pathways

Based on fundamental organic chemistry principles, the primary degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the amino group.

Analytical Methodologies

A robust, stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Stability-Indicating HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a common starting point for a molecule of this polarity.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The pH of the buffer should be optimized to ensure good peak shape and resolution.

-

Detector: A UV detector is suitable. A full UV scan of the parent compound should be performed to determine the optimal wavelength for detection. For related compounds, wavelengths around 240-250 nm have been used.[11][17]

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is proven by analyzing samples from forced degradation studies and demonstrating that all degradant peaks are resolved from the main analyte peak.

Conclusion

While specific published data on the solubility and stability of this compound is limited, a robust understanding can be built from its chemical structure and data from analogous compounds. Its properties are dictated by the amide and primary aromatic amine functional groups. It is predicted to have limited, pH-dependent aqueous solubility and is susceptible to degradation via hydrolysis and oxidation. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to quantitatively determine its solubility and stability profile, which is a prerequisite for its successful application in pharmaceutical development and other scientific endeavors.

References

- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide, N-(4-aminophenyl)- [webbook.nist.gov]

- 6. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. medcraveonline.com [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ajrconline.org [ajrconline.org]

- 17. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

N-(2-Aminophenyl)acetamide Derivatives: A Comprehensive Technical Guide on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)acetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this scaffold, including the acetamide linkage and the aminophenyl group, provide a unique platform for chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data Summary: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | Not Specified | Not Specified | [1] |

| Phenoxy acetamide derivative I | MCF-7 (Breast) | > 100 | [2] |

| HepG2 (Liver) | 6.9 ± 0.7 | [2] | |

| Phenoxy acetamide derivative II | MCF-7 (Breast) | > 100 | [2] |

| HepG2 (Liver) | 12.5 ± 1.3 | [2] | |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative 6b | A375 (Melanoma) | Not Specified | [3] |

| N-(2-hydroxyphenyl)acetamide (NA-2) | U87 (Glioblastoma) | 0.33 mM (induces 37.1% apoptosis) | [4] |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 4b (3-Cl) | MCF7 (Breast) | Not Specified | [5] |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 4c (4-Cl) | MCF7 (Breast) | Not Specified | [5] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a further 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways

Apoptosis Induction Pathway

Several this compound derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[4][5]

References

- 1. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Aminophenyl)acetamide: A Versatile Scaffold for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, is a crucial building block in organic synthesis, serving as a versatile precursor for a wide array of heterocyclic compounds.[1][2] Its unique structure, featuring a primary aromatic amine and an acetamido group ortho to each other, facilitates a variety of cyclization reactions, making it an important intermediate in the pharmaceutical, dye, and pigment industries.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the construction of biologically significant heterocyclic scaffolds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 133-137°C.[1][3] It is a light yellow to green-yellow solid.[3] Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Other Names | o-Aminoacetanilide, 2'-Acetamidoaniline | [1] |

| CAS Number | 34801-09-7 | [1][3] |

| Molecular Formula | C₈H₁₀N₂O | [1][3] |

| Molar Mass | 150.18 g/mol | [1][3] |

| Melting Point | 133-137 °C | [1][3] |

| Boiling Point | 361.5 °C | [3] |

| Appearance | Light yellow to green-yellow solid | [3] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the catalytic hydrogenation of 2-nitroacetanilide.[1] This reaction typically employs a palladium-on-carbon (Pd/C) catalyst.

Caption: Synthesis of this compound.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and acetamido groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be cyclized to form 2-methylbenzimidazole.[1] One method involves the reaction with carbon dioxide in the presence of a ruthenium catalyst.[1]

Caption: Synthesis of 2-Methylbenzimidazole.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles. They are generally synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] While this compound itself is not a direct precursor in the classical Hinsberg or Körner quinoxaline synthesis, its derivatives or related o-phenylenediamines are key.[4][5] For instance, the amino group of this compound can be further functionalized before cyclization.

The general synthesis of quinoxalines from o-phenylenediamines is illustrated below.

Caption: General Quinoxaline Synthesis.

Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and electronic properties.[6] Their synthesis often involves the condensation and cyclization of catechols with o-diaminobenzenes or the oxidative cyclization of diphenylamines.[6] For example, reacting catechol with ortho-diaminobenzene at high temperatures can yield 5,10-dihydrophenazine, which is then oxidized to phenazine.[6]

Caption: Phenazine Synthesis from Catechol.

Experimental Protocols

General Protocol for N-Acetylation

A general method for the N-acetylation of amines, which can be adapted for the synthesis of N-substituted acetamides, involves the use of an acetylating agent like acetyl chloride or acetic anhydride.[7]

Materials:

-

Primary or secondary amine

-

Acetyl chloride or acetic anhydride

-

Aqueous HCl solution (e.g., 1M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amine in the anhydrous solvent and cool the solution to 0 °C in an ice bath.[8]

-

Add the base, followed by the dropwise addition of the acetylating agent.[8]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[8]

-

Wash the reaction mixture sequentially with aqueous HCl, saturated aqueous sodium bicarbonate, and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]

-

Purify the product by crystallization or column chromatography if necessary.[7][8]

Synthesis of 2-Methylbenzimidazole from this compound

This protocol is based on the cyclization reaction using carbon dioxide and a ruthenium catalyst.[1]

Materials:

-

This compound

-

RuCl₂(dppe)₂ (catalyst)

-

Hydrogen gas (H₂)

-

Carbon dioxide (CO₂)

-

Suitable solvent

Procedure:

-

In a pressure vessel, combine this compound and the RuCl₂(dppe)₂ catalyst in a suitable solvent.

-

Pressurize the vessel with carbon dioxide and then with hydrogen gas.

-

Heat the reaction mixture to the required temperature and stir for the specified time.

-

After cooling, vent the gases and work up the reaction mixture to isolate the 2-methylbenzimidazole product.

Quantitative Data Summary

The following table summarizes yields and reaction conditions for the synthesis of various heterocyclic compounds where this compound or its derivatives are used as precursors.

| Product | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylbenzimidazole | This compound, CO₂, H₂ | RuCl₂(dppe)₂ | - | - | - | - | [1] |

| Quinoxaline Derivatives | o-Phenylenediamine, 1,2-Dicarbonyl | Camphor sulfonic acid (20 mol%) | - | - | - | Moderate to Excellent | [4] |

| Quinoxaline Derivatives | α-Hydroxy ketones, o-Phenylenediamine | I₂ (20 mol%) | DMSO | - | - | 78-99 | [4] |

| Phenazine | N-phenyl-2-nitroaniline | Iron powder | - | - | - | 46 | [6] |

| Phenazine | 2-Amino-diphenylamine | Calcium oxide | - | 600 | 0.67 | 70 | [6] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo cyclization reactions provides a straightforward entry into a variety of important heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These scaffolds are of significant interest in medicinal chemistry and materials science. The synthetic routes starting from this compound are often efficient and can be adapted for the synthesis of a diverse library of derivatives for further investigation in drug discovery and other applications.

References

- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. This compound [myskinrecipes.com]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mtieat.org [mtieat.org]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Discovery of Novel N-(2-Aminophenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel N-(2-Aminophenyl)acetamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and broad range of biological activities. This document details the synthesis, experimental protocols, and quantitative biological data for these derivatives, offering a valuable resource for researchers in the field of drug discovery.

Core Synthesis and Derivative Generation

The this compound scaffold serves as a crucial starting point for the synthesis of a diverse library of derivatives. The general synthetic approach involves the acylation of o-phenylenediamine with a substituted acetyl chloride. This foundational reaction allows for the introduction of various chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

General Synthesis of the this compound Core

A common and efficient method for synthesizing the this compound core is the reaction of o-phenylenediamine with an appropriate acylating agent, such as phenylacetyl chloride, in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise through the dropping funnel over a period of 30 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Isolation: Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-Aminophenyl)-2-phenylacetamide.

Experimental Workflow for Derivative Discovery

The discovery and evaluation of novel this compound derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.

Theoretical Foundations and Computational Analysis of N-(2-Aminophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)acetamide, also known as ortho-aminoacetanilide, is a significant chemical intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and dyes.[1][2] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. While a dedicated, comprehensive theoretical study on this specific molecule is not extensively available in public literature, this guide synthesizes information from studies on closely related acetanilide derivatives to present a robust framework for its analysis. This document details standard computational and experimental protocols, presents comparative quantitative data from a theoretical study on the parent compound acetanilide, and outlines the logical workflows for such theoretical investigations.

Introduction

This compound (C₈H₁₀N₂O) is an aromatic amide featuring both an amino and an acetamido group on a benzene ring in the ortho position.[1][3] This unique substitution pattern allows for potential intramolecular interactions and serves as a precursor for the synthesis of various biologically active molecules.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric, vibrational, and electronic properties of such molecules, providing insights that complement experimental findings.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molecular Weight | 150.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | o-Aminoacetanilide, 2'-Aminoacetanilide, N-Acetyl-o-phenylenediamine | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 133-137 °C | [1] |

Methodologies and Protocols

The following sections detail the standard experimental and computational protocols for the theoretical analysis of this compound, based on methodologies reported for closely related compounds.[4][5]

Computational Details

Quantum chemical calculations are typically performed using Gaussian software. The geometry of the molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.[6] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for a typical computational analysis of molecular properties is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations, and culminates in the analysis of various molecular properties.

Caption: A logical workflow for the computational analysis of molecular properties.

Spectroscopic Analysis

Experimental spectroscopic data is essential for validating theoretical calculations.

-

FT-IR Spectroscopy : The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the solid phase using KBr pellets over a range of 4000-400 cm⁻¹.[5]

-

FT-Raman Spectroscopy : The Fourier Transform Raman (FT-Raman) spectrum is recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm in the range of 3500-100 cm⁻¹.[5]

The workflow for a combined experimental and theoretical spectroscopic analysis is illustrated below.

Caption: Workflow for combined experimental and theoretical spectroscopic analysis.

Theoretical Data (Comparative Analysis with Acetanilide)

Optimized Geometrical Parameters

The optimized geometrical parameters for acetanilide provide a reference for understanding the bond lengths and angles in related structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.394 | C2-C1-C6 | 119.8 |

| C1-C6 | 1.395 | C1-C2-C3 | 120.3 |

| C2-C3 | 1.391 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.392 | C3-C4-C5 | 120.2 |

| C4-C5 | 1.393 | C4-C5-C6 | 119.7 |

| C5-C6 | 1.392 | C5-C6-C1 | 120.2 |

| C1-N7 | 1.419 | C2-C1-N7 | 119.5 |

| N7-C8 | 1.369 | C6-C1-N7 | 120.7 |

| C8-O9 | 1.231 | C1-N7-C8 | 128.9 |

| C8-C10 | 1.513 | N7-C8-O9 | 123.3 |

| N7-C8-C10 | 114.8 | ||

| O9-C8-C10 | 121.9 |

Data is for acetanilide, adapted from a representative DFT study.[7]

Vibrational Frequencies

The calculated vibrational frequencies and their assignments for key functional groups of acetanilide are presented below. These are essential for interpreting the experimental IR and Raman spectra.

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(N-H) | N-H stretching | 3471 |

| ν(C-H)arom | Aromatic C-H stretching | 3060-3090 |

| ν(C-H)aliph | Aliphatic C-H stretching | 2930-2980 |

| ν(C=O) | C=O stretching (Amide I) | 1715 |

| δ(N-H) | N-H in-plane bending (Amide II) | 1550 |

| δ(C-H) | C-H bending | 1300-1500 |

| ν(C-N) | C-N stretching (Amide III) | 1265 |

| γ(C-H) | C-H out-of-plane bending | 750-900 |

| γ(N-H) | N-H out-of-plane bending (Amide V) | 700 |

Data is for acetanilide, adapted from a representative DFT study.[7]

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated electronic properties provide a useful reference.[6]

| Parameter | Energy (eV) |

| E(HOMO) | -5.3130 |

| E(LUMO) | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[6]

The logical relationship for deriving key electronic properties from HOMO and LUMO energies is shown below.

Caption: Derivation of chemical concepts from HOMO and LUMO energies.

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the comprehensive study of this compound. By leveraging established DFT methodologies, researchers can predict and analyze its structural, vibrational, and electronic properties with high accuracy. The provided comparative data for related acetanilide compounds serves as a valuable benchmark for future experimental and theoretical investigations. A detailed understanding of these properties is fundamental for the rational design and development of new therapeutic agents and materials derived from this versatile chemical scaffold.

References

- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-Aminoacetanilide [drugfuture.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Review of N-(2-Aminophenyl)acetamide and Its Analogs: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(2-Aminophenyl)acetamide and its diverse analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully modified to yield potent agents with a wide range of biological activities. This document details their synthesis, structure-activity relationships, and mechanisms of action across various therapeutic areas, with a focus on their potential as anticancer, anticonvulsant, and antimicrobial agents. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Chemical Properties and Synthesis

This compound, also known as 2'-aminoacetanilide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2][3] It serves as a crucial building block for the synthesis of a multitude of heterocyclic and aromatic compounds.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34801-09-7 | [1][2][5] |

| Molecular Formula | C₈H₁₀N₂O | [1][3] |

| Molecular Weight | 150.18 g/mol | [1][6] |

| Appearance | Solid | [4] |

| Melting Point | 133-137 °C | [1][3] |

| Boiling Point | 361.5 °C | [7] |

| Synonyms | o-Aminoacetanilide, N-Acetyl-1,2-phenylenediamine, 2'-Acetamidoaniline | [1][2][5] |

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 2-nitroacetanilide using 10% Pd/C as a catalyst.[4] This method provides a straightforward and efficient route to the desired product.

General Synthesis of N-(2-Aminophenyl)benzamide Analogs

A prevalent class of analogs are the N-(2-aminophenyl)benzamides, which have shown significant promise as histone deacetylase (HDAC) inhibitors. A general synthetic approach involves the condensation of an appropriately substituted benzoic acid with o-phenylenediamine or its derivatives.

Experimental Protocol: Synthesis of N-(2-Aminophenyl)-4-substituted-benzamides

This protocol describes a general method for the synthesis of N-(2-aminophenyl)benzamide analogs, which are potent histone deacetylase (HDAC) inhibitors.

Materials:

-

Substituted 4-aminobenzoic acid

-

o-phenylenediamine

-

Pyridine

-

Thionyl chloride or a suitable coupling agent (e.g., HATU)

-

Anhydrous solvents (e.g., THF, DMF)

-

Tin(II) chloride (for nitro group reduction)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Amide Bond Formation

-

To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent such as THF, add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-